7-methoxy-5-nitro-1H-indole-3-carboxylic acid
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Overview
Description
7-methoxy-5-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxyl group.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.
Scientific Research Applications
7-methoxy-5-nitro-1H-indole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The carboxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-nitroindole: Similar in structure but lacks the methoxy group.
5-methoxyindole-3-carboxylic acid: Similar in structure but lacks the nitro group.
Indole-3-carboxylic acid: Lacks both the methoxy and nitro groups.
Uniqueness
7-methoxy-5-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The methoxy group enhances the compound’s solubility and stability, while the nitro group contributes to its biological activity.
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
7-methoxy-5-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-8-3-5(12(15)16)2-6-7(10(13)14)4-11-9(6)8/h2-4,11H,1H3,(H,13,14) |
InChI Key |
IOZGBNQIQNLVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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